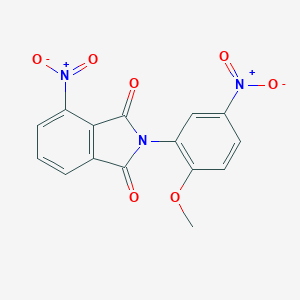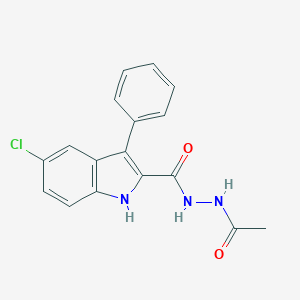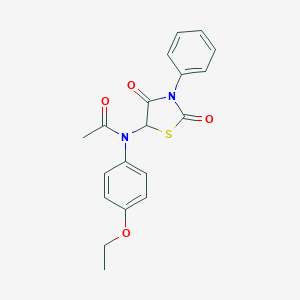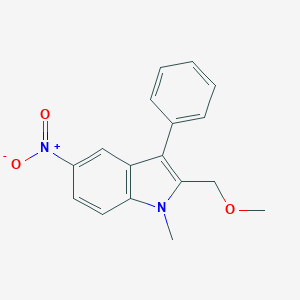
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound’s structure includes a methoxymethyl group, a methyl group, a nitro group, and a phenyl group attached to the indole core, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The methoxymethyl and nitro groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available starting materials. The process typically includes nitration, methylation, and methoxymethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the methoxymethyl group to a hydroxyl group.
Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-3-phenyl-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(methoxymethyl)-1-methyl-3-phenyl-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-(methoxymethyl)-1-methyl-5-nitro-1H-indole: Lacks the phenyl group, which may affect its binding affinity to molecular targets.
1-methyl-5-nitro-3-phenyl-1H-indole: Lacks the methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is unique due to the presence of all four functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups allows for a wide range of modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32g/mol |
IUPAC Name |
2-(methoxymethyl)-1-methyl-5-nitro-3-phenylindole |
InChI |
InChI=1S/C17H16N2O3/c1-18-15-9-8-13(19(20)21)10-14(15)17(16(18)11-22-2)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
XIGFCTDYKQUJCT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


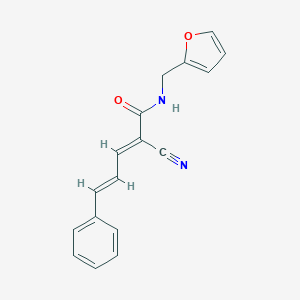
![(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE](/img/structure/B420883.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B420884.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420886.png)
![4-Bromo-2-chloro-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B420887.png)
![2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B420888.png)
![4-({[5-(1-Adamantyl)-2-methylphenyl]imino}methyl)-2-methoxyphenol](/img/structure/B420892.png)
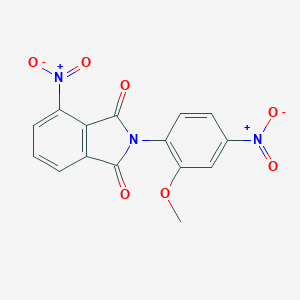
![N-(4-methoxybenzylidene)-N-(6-methyl-6H-indolo[2,3-b]quinoxalin-9-yl)amine](/img/structure/B420896.png)
![6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B420897.png)
